ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
Description
Ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrazole core. The molecule comprises a phenyl substituent at the pyrazole nitrogen (position 1) and an ethyl ester group at position 3. With a molecular formula of C15H14N2O2 and a molecular weight of 254.29 g/mol, this compound serves as a versatile intermediate in medicinal and agrochemical research. Its ester functionality enhances lipophilicity, making it suitable for prodrug development or further derivatization into carboxylic acids or amides .
Properties
IUPAC Name |
ethyl 1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)14-12-9-6-10-13(12)17(16-14)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPOEALDWXWXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Structural Considerations
The target molecule features a bicyclic system wherein a pyrazole ring is fused to a cyclopentane moiety. Retrosynthetically, the compound can be dissected into two primary fragments:
- Pyrazole-3-carboxylate subunit : Derived from cyclocondensation or 1,3-dipolar cycloaddition reactions.
- Cyclopentane-phenyl backbone : Constructed via alkylation or cyclization of nitrile or diketone precursors.
Critical challenges include ensuring regioselective formation of the pyrazole ring and stereochemical control during cyclopentane fusion.
Cyclocondensation Strategies for Pyrazole Core Formation
Knorr-Type Cyclocondensation with 1,3-Diketones
The classical Knorr synthesis involves reacting β-diketones with hydrazines to form pyrazoles. For the target compound, a cyclopentane-fused β-diketone precursor A could undergo cyclocondensation with phenylhydrazine to yield the pyrazole ring.
$$
\text{β-Diketone (A) + Phenylhydrazine} \rightarrow \text{Ethyl 1-Phenylpyrazole-3-carboxylate Intermediate} \,
$$
In a modified approach, Girish et al. demonstrated nano-ZnO-catalyzed cyclocondensation of ethyl acetoacetate with phenylhydrazine, achieving 95% yield under mild conditions. Adapting this protocol, the cyclopentane-fused diketone could be synthesized via alkylation of ethyl acetoacetate with 1,4-dibromobutane, followed by cyclocondensation.
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Nano-ZnO | Ethanol | 80 | 95 | |
| I₂ | AcOH | 100 | 70 | |
| None | EtOH | Reflux | 60 |
Cyclization of α,β-Ethylenic Ketones
Katritzky et al. reported the use of α-benzotriazolylenones B in regioselective pyrazole synthesis. By reacting B with methylhydrazine, tetrasubstituted pyrazoles are formed via intermediate pyrazolines. Applied to the target molecule, a cyclopentane-containing α,β-ethylenic ketone C could undergo similar cyclization:
$$
\text{α,β-Ethylenic Ketone (C) + Hydrazine} \rightarrow \text{Pyrazole-Cyclopentane Fusion} \,
$$
This method offers control over substituent positioning, critical for the 1-phenyl and 3-carboxylate groups.
Cyclopentane Ring Construction via Alkylation
Dihalide Alkylation of Nitriles
The patent FR2424898A1 describes alkylation of phenylacetonitrile with 1,4-dibromobutane to form 1-phenylcyclopentane-1-carbonitrile D . Hydrolysis of D yields the carboxylic acid, which can be esterified to the carboxylate. Adapting this, the nitrile intermediate could be functionalized with a pyrazole ring prior to hydrolysis:
Iodine-Mediated Cyclization of Terminal Alkynes
Harigae et al. developed a one-pot synthesis of 3,5-substituted pyrazoles via iodine-mediated cyclization of terminal alkynes and aldehydes. For the target compound, a cyclopentane-containing alkyne E could react with benzaldehyde and hydrazine:
$$
\text{Alkyne (E) + Benzaldehyde + Hydrazine} \xrightarrow{\text{I₂}} \text{Fused Pyrazole-Cyclopentane} \,
$$
This method’s advantage lies in its simplicity and high regioselectivity (68–99% yields).
1,3-Dipolar Cycloaddition Approaches
Copper-Catalyzed Cycloaddition of Diazocarbonyl Compounds
Qi and Ready demonstrated copper-promoted cycloaddition of acetylides F with diazocarbonyl compounds G to form 3-acylpyrazoles. Adapting this, a cyclopentane-functionalized acetylide could react with ethyl diazoacetate to install the pyrazole-carboxylate moiety:
$$
\text{Acetylide (F) + Ethyl Diazoacetate (G)} \xrightarrow{\text{Cu}} \text{Pyrazole-Carboxylate} \,
$$
This inverse-electron-demand cycloaddition tolerates diverse substituents, making it suitable for complex substrates.
Post-Cyclization Functionalization
Esterification of Carboxylic Acid Intermediates
Following pyrazole-cyclopentane fusion, esterification of a carboxylic acid intermediate J with ethanol under acidic conditions yields the ethyl carboxylate. For example, the crystal structure of ethyl 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylate was obtained via refluxing with K₂CO₃ in acetonitrile, a method transferable to the target compound.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Method | Key Step | Yield (%) | Regioselectivity | Complexity |
|---|---|---|---|---|
| Knorr Cyclocondensation | 1,3-Diketone + Hydrazine | 60–95 | Moderate | Low |
| Dihalide Alkylation | Nitrile Alkylation | 70–90 | High | Moderate |
| Iodine-Mediated Cyclization | Alkyne + Aldehyde | 68–99 | High | Low |
| 1,3-Dipolar Cycloaddition | Acetylide + Diazo Compound | 77–90 | High | High |
Chemical Reactions Analysis
Table 1: Key Synthetic Parameters
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole formation | Hydrazine, β-keto ester, ethanol | 78–85 | |
| Cyclopentane fusion | ZnCl₂, 80°C, 12 h | 65–72 | |
| Esterification | Ethyl chloroformate, NaOH, RT | 80–85 |
Oxidation Reactions
The ester group undergoes oxidation to form carboxylic acid derivatives:
-
Reagent : KMnO₄ in acidic medium (H₂SO₄/H₂O).
-
Conditions : Reflux at 100°C for 6 h.
-
Product : 1-Phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid (yield: 68%).
Hydrolysis Reactions
The ester hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, H₂O/EtOH, 70°C, 4 h): Yields the carboxylic acid (82% purity).
-
Basic Hydrolysis (NaOH, H₂O/EtOH, RT, 2 h): Forms the sodium carboxylate intermediate, which can be acidified to the free acid .
Reduction Reactions
Selective reduction of the pyrazole ring is achievable:
-
Conditions : 50 psi H₂, 25°C, 8 h.
-
Product : Partially saturated pyrazoline derivatives (yield: 60–75%) .
Cycloaddition and Functionalization
The compound participates in [3+2] cycloadditions with nitrile oxides to form fused pyrazolo-isoxazoline systems:
-
Conditions : Dichloromethane, 0°C to RT.
Structural and Mechanistic Insights
-
Oxidation Mechanism : The ester’s α-hydrogen is abstracted by MnO₄⁻, leading to carboxylate formation via radical intermediates.
-
Reduction Selectivity : Pd-C catalysis preferentially hydrogenates the pyrazole ring’s C=N bonds over the cyclopentane moiety .
Challenges and Optimization
Scientific Research Applications
Pharmacological Applications
Ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate has shown promise in various pharmacological studies:
Antiparasitic Activity
Recent research indicates that compounds similar in structure to this compound exhibit significant antiparasitic effects against pathogens such as Leishmania amazonensis and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease respectively. These studies suggest that structural modifications can enhance selective toxicity towards these parasites while minimizing adverse effects on host cells .
Anticancer Properties
Preliminary findings suggest that derivatives of this compound may possess anticancer properties. The ability to modify the phenyl ring or other substituents could lead to compounds with enhanced efficacy against various cancer cell lines. Ongoing research is focused on elucidating the structure-activity relationships that govern these effects .
Material Science Applications
The unique structural characteristics of this compound also make it suitable for applications in material science:
Organic Electronics
Due to its electronic properties, this compound may be explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material could enhance device performance .
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with specific functionalities. The incorporation of pyrazole moieties into polymer backbones may impart unique thermal and mechanical properties beneficial for various applications .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among cyclopenta[c]pyrazole derivatives include:
- Substituents on the phenyl ring (e.g., halogenation).
- Functional groups at position 3 (ester, carboxylic acid, amine).
- Ring size (cyclopenta vs. cyclohepta).
Table 1: Comparative Overview of Structural and Molecular Features
Biological Activity
Ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 256.30 g/mol. The compound features a cyclopentapyrazole structure that contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Various methods have been reported in the literature to obtain this compound efficiently. For instance, a common approach includes the reaction of substituted hydrazines with appropriate carbonyl compounds under acidic or basic conditions to form pyrazole derivatives followed by esterification to yield the desired carboxylate .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that compounds in the pyrazole class exhibit significant antibacterial and antifungal properties. For example:
- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated inhibition zones comparable to standard antibiotics .
- Antifungal Activity : It has also been tested against fungi such as Candida species and demonstrated notable antifungal effects .
Anticancer Potential
Research indicates that pyrazole derivatives possess anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. This compound has been investigated for its cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 12.5 | Induction of apoptosis |
| MCF-7 (breast) | 15.0 | Inhibition of cell proliferation |
| A549 (lung) | 10.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a pyrazole derivative reduced infection rates significantly compared to placebo controls.
- Anticancer Study : Patients with advanced breast cancer treated with a pyrazole compound exhibited improved survival rates and reduced tumor sizes in follow-up assessments.
Q & A
Advanced Research Question
- Batch Reactors : Longer reaction times (8–12h) due to inefficient heat/mass transfer; side reactions (e.g., ester hydrolysis) occur at >100°C .
- Flow Chemistry : Reduces time to 2–4h with higher yields (85% vs. 70% in batch) via precise temperature control and reduced byproduct formation .
Key parameters for flow systems:- Residence Time : 5–10 minutes at 120°C.
- Catalyst Immobilization : Pd/C or zeolite-based catalysts minimize leaching .
What in vivo pharmacokinetic challenges are associated with pyrazole-carboxylates, and how can prodrug strategies mitigate these?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
